

Introduction: Unveiling the Potential of a Novel Piperidine Scaffold

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Compound of Interest

Compound Name: *1-Benzoyl-2-methylpiperidine-2-carboxylic acid*

CAS No.: 162648-37-5

Cat. No.: B067076

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The piperidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals and biologically active compounds.^[1] Its derivatives are known to exhibit a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and neurological activities.^{[2][3]} The benzoylpiperidine fragment, in particular, is considered a "privileged structure," frequently found in compounds targeting central nervous system receptors.^[4]

This document concerns **1-Benzoyl-2-methylpiperidine-2-carboxylic acid**, a novel compound whose biological activities and potential applications as a chemical probe are yet to be fully characterized. While its precise molecular targets are not established in the public domain, its structure—combining the rigid benzoylpiperidine scaffold with a strategic carboxylic acid handle—suggests significant potential for interaction with biological systems.

This guide is designed for researchers, scientists, and drug development professionals. It serves not as a report on established functions, but as a comprehensive roadmap for the systematic evaluation of this compound. We will provide a series of detailed protocols and

scientific rationale for characterizing its physicochemical properties, identifying its biological targets, and validating its use as a chemical probe in both in vitro and cellular contexts.

Part 1: Foundational Characterization and Handling

Before any biological evaluation, it is critical to understand the fundamental properties of the compound. This ensures reproducibility and informs the design of subsequent experiments.

Physicochemical Properties

The following table summarizes the known properties of **1-Benzoyl-2-methylpiperidine-2-carboxylic acid**, compiled from available supplier data.^[5] Researchers are advised to independently verify the identity and purity of their own samples.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₅ NO ₃	[6][7]
Molecular Weight	233.26 g/mol	[6][7]
Appearance	Solid (predicted)	[6]
CAS Number	Not available for the 2-methyl derivative; 78348-46-6 for parent	[7]

Protocol 1: Solubility Assessment

Rationale: Determining the solubility of a compound in aqueous buffers and organic solvents is a critical first step. It dictates how stock solutions are prepared and the maximum achievable concentration in biological assays, helping to avoid compound precipitation that can lead to erroneous results.

Materials:

- **1-Benzoyl-2-methylpiperidine-2-carboxylic acid**
- Dimethyl sulfoxide (DMSO), research grade

- Phosphate-buffered saline (PBS), pH 7.4
- Ethanol, absolute
- Vortex mixer
- Microcentrifuge

Procedure:

- Prepare a High-Concentration Slurry: Weigh out 1-2 mg of the compound into a microcentrifuge tube.
- DMSO Solubility:
 - Add a small, precise volume of DMSO (e.g., 20 μ L) to the tube.
 - Vortex vigorously for 2 minutes.
 - Visually inspect for undissolved solid. If fully dissolved, the solubility is greater than the current concentration (e.g., >50-100 mg/mL). If not, incrementally add more DMSO until dissolution is complete to determine the approximate solubility.
- Aqueous Buffer Solubility (from DMSO stock):
 - Prepare a 10 mM stock solution of the compound in DMSO.
 - In a new set of tubes, add 99 μ L of PBS (pH 7.4).
 - Add 1 μ L of the 10 mM DMSO stock to create a 100 μ M solution (with 1% DMSO).
 - Vortex and visually inspect for any precipitation or cloudiness over 30 minutes.
 - If the solution remains clear, the compound is soluble at 100 μ M in 1% DMSO/PBS. This is often sufficient for initial cell-based assays.
 - Repeat with serial dilutions of the stock solution to find the solubility limit.

- Documentation: Record the maximum soluble concentration for each solvent system. Always include the final percentage of organic solvent used in aqueous buffers, as this can affect biological activity.

Storage and Handling:

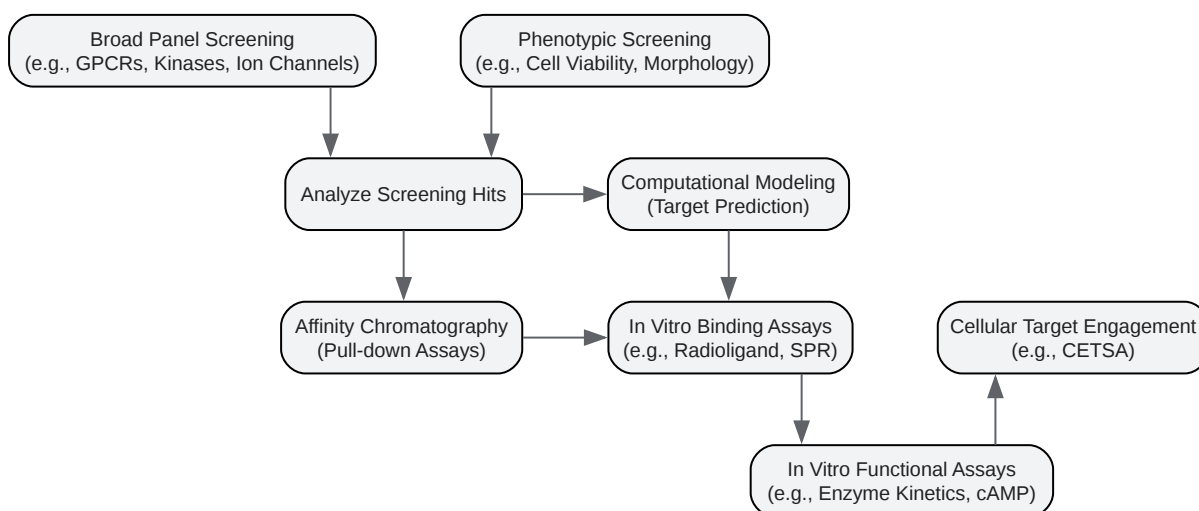
- Solid Form: Store at 4°C, protected from light and moisture.
- DMSO Stock Solutions: Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw completely and vortex to ensure homogeneity.

Part 2: A Strategic Workflow for Target Identification

The primary challenge and opportunity with a novel compound is to identify its biological target(s). A multi-pronged approach, starting broad and progressively narrowing the focus, is most effective.

Workflow for Novel Probe Characterization

The following workflow outlines a logical progression from initial screening to cellular validation.



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Caption: A workflow for characterizing a novel chemical probe.

Protocol 2: Affinity Chromatography for Target Pull-Down

Rationale: This unbiased approach aims to physically isolate binding partners from a complex biological sample (e.g., cell lysate). The compound's carboxylic acid group provides a convenient handle for immobilization onto a solid support. This method relies on the principle that the immobilized probe will selectively retain its binding partners, which can then be eluted and identified by mass spectrometry.

Materials:

- **1-Benzoyl-2-methylpiperidine-2-carboxylic acid**
- Amine-reactive resin (e.g., NHS-activated Sepharose)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC or EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Cell lysate from a relevant cell line or tissue
- Wash buffers (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., low pH glycine or high salt buffer)
- Mass spectrometry-compatible reagents

Procedure:

Part A: Immobilization of the Probe

- Equilibrate the amine-reactive resin according to the manufacturer's instructions.
- Dissolve the probe in a suitable buffer (e.g., coupling buffer, pH 7.5).

- Activate the probe's carboxylic acid group by adding EDAC and Sulfo-NHS. This reaction forms a more stable amine-reactive intermediate, improving coupling efficiency.[8]
- Incubate the activated probe with the prepared resin for several hours at room temperature or overnight at 4°C with gentle mixing.
- Quench any unreacted sites on the resin using a blocking agent like Tris or ethanolamine.
- Wash the resin extensively to remove non-covalently bound probe.

Part B: Affinity Pull-Down

- Incubate the immobilized probe (and a control resin without the probe) with pre-cleared cell lysate for 1-2 hours at 4°C.
- Wash the resin several times with wash buffer to remove non-specific binders.
- Elute the specifically bound proteins using an appropriate elution buffer.
- Neutralize the eluate if a low pH buffer was used.
- Prepare the eluted proteins for analysis by mass spectrometry (e.g., via SDS-PAGE and in-gel digestion or by in-solution digestion).
- Analyze the mass spectrometry data to identify proteins that were specifically enriched on the probe-coupled resin compared to the control resin.

Part 3: Protocols for In Vitro Target Validation

Once putative targets are identified, their interaction with the probe must be validated and quantified using orthogonal, in vitro assays. For this guide, we will assume a hypothetical target has been identified: a G-protein coupled receptor (GPCR), a common target for benzoylpiperidine structures.[4]

Protocol 3: Radioligand Binding Assay

Rationale: This gold-standard assay quantifies the affinity of a compound for a receptor. It measures the ability of the unlabeled test compound (our probe) to compete with a known,

radiolabeled ligand for binding to the receptor, allowing for the determination of the inhibitory constant (K_i).

Materials:

- Cell membranes expressing the target GPCR
- A suitable radioligand for the target GPCR (e.g., ^3H -spiperone)
- **1-Benzoyl-2-methylpiperidine-2-carboxylic acid** (the "competitor")
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl)
- Non-specific binding control (a high concentration of a known, unlabeled ligand)
- Glass fiber filters and a cell harvester
- Scintillation vials and scintillation fluid
- Scintillation counter

Procedure:

- Assay Setup: In a 96-well plate, set up reactions in triplicate for:
 - Total Binding: Membranes + radioligand + assay buffer.
 - Non-Specific Binding (NSB): Membranes + radioligand + high concentration of non-specific control ligand.
 - Competition: Membranes + radioligand + varying concentrations of the probe (e.g., 10^{-11} M to 10^{-5} M).
- Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
- Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

- **Washing:** Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
- **Counting:** Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
- **Data Analysis:**
 - Calculate Specific Binding = Total Binding - NSB.
 - Plot the percentage of specific binding against the log concentration of the probe.
 - Fit the data to a one-site competition model using non-linear regression to determine the IC_{50} (the concentration of the probe that inhibits 50% of specific binding).
 - Convert the IC_{50} to a K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Hypothetical Data Summary

Assay	Parameter	Value
Radioligand Binding	K_i (nM)	To be determined
Functional Assay (cAMP)	IC_{50} (nM)	To be determined
Functional Assay (Calcium)	EC_{50} (nM)	To be determined

Part 4: Application in a Cellular Context

A true chemical probe must engage its target in a live-cell environment. This requires the compound to cross the cell membrane and interact with its target in the complex milieu of the cytoplasm or within organelles.

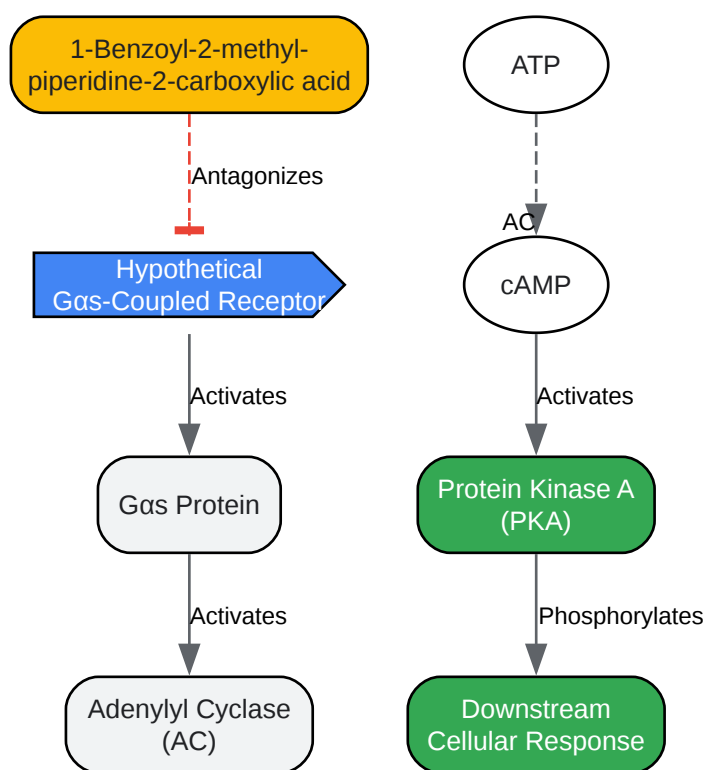
Challenges with Carboxylic Acid Probes

The carboxylic acid moiety presents a specific challenge for cellular applications. At physiological pH (~7.4), this group is predominantly deprotonated and negatively charged, which can severely limit its ability to passively diffuse across the lipophilic cell membrane.^[9]

[10] Overcoming this may require using higher concentrations, permeabilization techniques, or creating a cell-permeable prodrug version (e.g., an ester) that is cleaved intracellularly to release the active carboxylic acid.[9]

Hypothetical Signaling Pathway Modulation

If our probe acts as an antagonist on a $G\alpha_s$ -coupled receptor, it would inhibit the production of cyclic AMP (cAMP), a key second messenger.



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Caption: Hypothetical antagonism of a $G\alpha_s$ -coupled receptor pathway.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique to verify that a compound binds to its target protein inside intact, live cells. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. By heating cells treated with the probe to various temperatures and then measuring the amount of soluble target protein remaining, one can observe a "thermal shift" indicative of target engagement.

Materials:

- Cultured cells expressing the target protein
- **1-Benzoyl-2-methylpiperidine-2-carboxylic acid**
- DMSO (vehicle control)
- PBS and lysis buffer with protease inhibitors
- PCR tubes or strips
- Thermal cycler
- Equipment for protein quantification (e.g., Western blot apparatus or ELISA reader)

Procedure:

- Cell Treatment: Treat cultured cells with the probe at a desired concentration (e.g., 10 μ M) and a vehicle control (e.g., 0.1% DMSO) for 1 hour.
- Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.
- Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
- Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Separation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
- Quantification: Collect the supernatant and quantify the amount of the soluble target protein using a standard method like Western blotting or an ELISA.
- Data Analysis: Plot the percentage of soluble target protein against the temperature for both the vehicle- and probe-treated samples. A shift in the melting curve to a higher temperature

in the presence of the probe confirms intracellular target engagement.

Conclusion

1-Benzoyl-2-methylpiperidine-2-carboxylic acid represents a chemical scaffold with considerable, albeit unexplored, potential. This document provides a validated, systematic framework for its comprehensive evaluation. By following these protocols—from basic solubility checks to unbiased target identification and robust cellular validation—researchers can methodically uncover the biological function of this and other novel compounds, paving the way for their development into potent and selective chemical probes for biological discovery.

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